molecular formula C12H18ClN3OS B2874815 2-Chloro-1-[4-(5-ethyl-1,3-thiazol-2-yl)piperazin-1-yl]propan-1-one CAS No. 2411271-94-6

2-Chloro-1-[4-(5-ethyl-1,3-thiazol-2-yl)piperazin-1-yl]propan-1-one

Cat. No. B2874815
CAS RN: 2411271-94-6
M. Wt: 287.81
InChI Key: DIKWIFMYFCELRD-UHFFFAOYSA-N
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Description

The compound “2-Chloro-1-[4-(5-ethyl-1,3-thiazol-2-yl)piperazin-1-yl]propan-1-one” is a complex organic molecule that contains several functional groups, including a thiazole ring and a piperazine ring . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . Piperazine is a six-membered ring containing two nitrogen atoms. Both of these structures are found in many biologically active compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions occur. Thiazole derivatives can undergo a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical processes that the compound is involved in. Thiazoles are found in many potent biologically active compounds .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and how it is used or handled. It’s always important to use appropriate safety precautions when handling chemical substances .

Future Directions

The future research directions for this compound could involve further studies of its synthesis, properties, and potential applications. Thiazoles and their derivatives are a topic of ongoing research due to their wide range of biological activities .

properties

IUPAC Name

2-chloro-1-[4-(5-ethyl-1,3-thiazol-2-yl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3OS/c1-3-10-8-14-12(18-10)16-6-4-15(5-7-16)11(17)9(2)13/h8-9H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIKWIFMYFCELRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(S1)N2CCN(CC2)C(=O)C(C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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